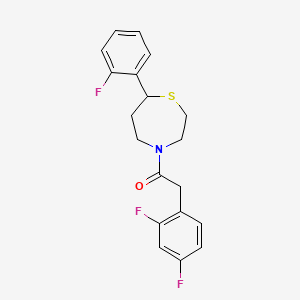

2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone, commonly known as DFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the thiazepane class of drugs and has been shown to exhibit promising activity against various diseases.

Wissenschaftliche Forschungsanwendungen

Fluorination of Fluorophores for Enhanced Photostability

Researchers have explored the fluorination of fluorophores to enhance their photostability and improve spectroscopic properties. A method involving sequential nucleophilic aromatic substitution reactions has been developed to access symmetrical and asymmetrical fluorinated benzophenones, xanthones, acridones, and thioxanthones. These precursors are highly fluorescent with tunable absorption and emission spectra, suggesting potential applications in developing novel fluorinated fluorophores (Woydziak, Fu, & Peterson, 2012).

Process Development in Synthesis

The synthesis process of Voriconazole, involving 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone as a precursor, demonstrates the chemical's utility in creating novel broad-spectrum antifungal agents. This research highlights the importance of diastereocontrol in chemical synthesis and the exploration of synthetic routes to optimize pharmaceutical production (Butters et al., 2001).

Heterocyclic Chemistry and the "Tert-Amino Effect"

The synthesis of benzoxazines and benzothiazines through routes involving 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone showcases the compound's role in heterocyclic chemistry. This research underlines the "tert-amino effect" in facilitating the creation of complex heterocyclic structures, offering insights into novel synthetic strategies (Nijhuis, Verboom, Reinhoudt, & Harkema, 2010).

Photocyclization Studies

The study of photocyclization of chloro-substituted diarylpropanediones to flavones, involving compounds structurally related to 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone , has provided valuable insights into the influence of halogen atoms and electron-donor groups on the photochemical behavior of these compounds. This research could influence the development of novel synthetic pathways and the understanding of photochemical reactions (Košmrlj & Šket, 2007).

Microwave-Assisted Fluorination

The development of microwave-assisted methods for the fluorination of 1-arylethanones, pertinent to the synthesis of 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone , represents an improved approach for side-chain fluorination. This technique offers reductions in reaction time and solvent consumption, highlighting advancements in efficient and environmentally friendly chemical synthesis (Thvedt et al., 2009).

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-14-6-5-13(17(22)12-14)11-19(24)23-8-7-18(25-10-9-23)15-3-1-2-4-16(15)21/h1-6,12,18H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZQBNBUVHPLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)

![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885284.png)

![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2885287.png)

![N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885288.png)

![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)